1,3-Dipropylxanthine

Description

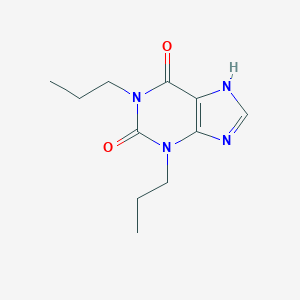

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVIGUCNSRXAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185447 | |

| Record name | 1,3-Dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31542-62-8 | |

| Record name | 1,3-Dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPROPYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Studies of 1,3 Dipropylxanthine Derivatives

Synthetic Methodologies for 1,3-Dipropylxanthine and its Analogues

The synthesis of this compound and its analogues typically begins with the construction of a substituted pyrimidine (B1678525) ring, which is then cyclized to form the bicyclic xanthine (B1682287) core. A common and established method involves using 1,3-dipropyl-5,6-diaminouracil as a key intermediate. semanticscholar.org This intermediate can be prepared starting from dipropylurea and cyanoacetic acid. nih.gov

One prevalent synthetic pathway involves the condensation of 1,3-dipropyl-5,6-diaminouracil with a suitable carboxylic acid. semanticscholar.org For instance, to synthesize 8-cycloalkyl derivatives, the diaminouracil is heated at reflux with the corresponding cycloalkanecarboxylic acid, such as cyclopentanecarboxylic acid, in a solvent like toluene. The resulting intermediate is then treated with a base, typically aqueous sodium hydroxide, to facilitate the final ring closure to the xanthine structure. semanticscholar.org An alternative approach for this condensation utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the diaminouracil and the carboxylic acid before the base-mediated cyclization. semanticscholar.org

Another major route to 8-substituted xanthines involves the reaction of 1,3-dipropyl-5,6-diaminouracil with aldehydes. semanticscholar.org This reaction forms a benzylidene or alkylidene adduct (a Schiff base), which then undergoes oxidative cyclization to yield the final 8-substituted this compound derivative. semanticscholar.orgnih.gov Various reagents, such as ferric chloride or thionyl chloride, can be employed to catalyze this cyclization step. semanticscholar.orgnih.govresearchgate.net

Strategies for Functionalization and Derivatization at the 8-Position

The 8-position of the this compound core is a primary site for chemical modification to modulate pharmacological activity. The substituent at this position plays a crucial role in determining the affinity and selectivity of the compound for different adenosine (B11128) receptor subtypes. nih.govnih.gov

The introduction of cycloalkyl groups at the 8-position has been a highly successful strategy for developing potent and selective A1 adenosine receptor antagonists. nih.govnih.gov The synthesis of these derivatives generally follows the condensation of 1,3-dipropyl-5,6-diaminouracil with a cycloalkanecarboxylic acid.

A prominent example is the synthesis of 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a widely used high-affinity selective A1 antagonist. sigmaaldrich.comnih.gov Its synthesis involves reacting 1,3-dipropyl-5,6-diaminouracil with cyclopentanecarboxylic acid. Structure-activity relationship studies have shown that the cyclopentyl moiety provides an optimal conformation for hydrophobic interactions within the A1 receptor binding site. nih.gov

Further research has explored other polycycloalkyl groups to probe these interactions. For example, 1,3-dipropyl-8-(3-noradamantyl)xanthine was synthesized and identified as an exceptionally potent and selective A1 receptor antagonist. nih.gov Other modifications, such as the synthesis of 8-(2-methylcyclopropyl)-1,3-dipropylxanthine, have also yielded compounds with high A1 selectivity. nih.gov However, most substitutions on the 8-cycloalkyl group itself tend to decrease potency at both A1 and A2 receptors. nih.gov

| Compound | 8-Position Substituent | Key Finding | Reference |

|---|---|---|---|

| DPCPX | Cyclopentyl | High-affinity, selective A1 antagonist (Ki = 0.45 nM) | nih.gov |

| 1,3-Dipropyl-8-(3-noradamantyl)xanthine | 3-Noradamantyl | Identified as one of the most potent and selective A1 antagonists. | nih.gov |

| 8-(2-Methylcyclopropyl)-1,3-dipropylxanthine | 2-Methylcyclopropyl | Over 1000-fold more potent as an antagonist of A1 than A2 receptors. | nih.gov |

The introduction of a phenyl group at the 8-position significantly enhances the potency of xanthines as adenosine antagonists compared to simple alkylxanthines like theophylline (B1681296). nih.gov Further substitution on this 8-phenyl ring allows for fine-tuning of receptor affinity and selectivity. researchgate.netnih.gov

The synthesis of 8-phenyl-1,3-dipropylxanthine derivatives typically involves the oxidative cyclization of a benzylidene adduct. nih.gov This adduct is formed by reacting 1,3-dipropyl-5,6-diaminouracil with a substituted benzaldehyde. nih.gov For example, to create functionalized congeners for receptor probes, 8-[4-[(carboxymethyl)oxy]phenyl]-1,3-dipropylxanthine was synthesized from the diaminouracil and p-hydroxybenzaldehyde that had been previously alkylated with iodoacetate. nih.gov

A variety of substituents on the 8-phenyl ring have been explored. Electron-donating groups in the para position generally lead to potent antagonists. nih.gov Studies have shown that analogues with 4-sulfamoylphenyl and 4-carbamoylphenyl groups are potent and display some selectivity for the A1 receptor. nih.gov Dihydroxyphenyl analogues, while not exceptionally potent, consistently show selectivity for the A1 receptor. Among a series of tested compounds, 1,3-dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine was found to be the most selective A1 antagonist, with an A1/A2 potency ratio of approximately 90. nih.gov These studies highlight that both the substitution pattern and the specific functional groups on the 8-phenyl moiety are critical for achieving high affinity and selectivity. researchgate.net

While the 8-position is the most commonly modified site, substitutions at the nitrogen atoms of the xanthine core have also been investigated. Specifically, the synthesis of N9-benzyl-substituted derivatives has been explored, leading to novel heterocyclic structures with distinct pharmacological profiles. nih.gov

The synthesis of N-benzyl pyrimido[2,1-f]purinediones, which are structurally related to N9-substituted xanthines, has been achieved through the cyclization of 7-chloropropylo-8-bromo-1,3-dipropylxanthine derivatives. nih.gov This precursor is reacted with various substituted or unsubstituted benzylamines. The reaction, which can be facilitated by microwave irradiation, results in the formation of the tricyclic pyrimido[2,1-f]purinedione system. These 1,3-dipropyl derivatives were evaluated for their affinity at adenosine A1 and A2A receptors. nih.gov

Preparation of Radiolabeled this compound for Receptor Studies

Radiolabeled ligands are indispensable tools for receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). Several this compound derivatives have been prepared in radiolabeled forms for these purposes.

A key radioligand is [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), which is widely used to study A1 adenosine receptors due to its high affinity and selectivity. nih.gov It can be prepared with high specific activity (e.g., 105 Ci/mmol), which allows for sensitive detection in binding assays. nih.gov The synthesis involves using a tritiated precursor in the standard synthetic route. The high affinity of [³H]DPCPX results in very low non-specific binding, making it superior to many other radioligands for the A1 receptor. nih.gov

For PET imaging, positron-emitting isotopes like Fluorine-18 (B77423) are used. [¹⁸F]8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine ([¹⁸F]CPFPX) is a PET radioligand developed for imaging A1 adenosine receptors in the human brain. nih.gov Its synthesis involves the introduction of the ¹⁸F isotope into the N3-propyl side chain. Additionally, some synthetic strategies for this compound analogues have been specifically designed to incorporate groups suitable for radioiodination, further expanding their utility as molecular probes. nih.gov

Irreversible Antagonist Modifications of this compound

Irreversible antagonists, which form a covalent bond with their target receptor, are valuable for studying receptor structure and function. nih.govpharmacologycanada.org Several this compound derivatives have been modified to act as irreversible antagonists of the A1 adenosine receptor. nih.gov

This is achieved by incorporating a chemically reactive group into the structure, typically as part of a substituent at the 8-position. A range of reactive moieties has been investigated, including bromoacetyl, chloroaryl, β-chloroethylamino, and fluorosulfonylbenzoyl groups. nih.gov These functional groups are designed to react with nucleophilic residues within the receptor's binding pocket.

A study describing the synthesis of 29 such analogues found that several were capable of irreversibly inhibiting the binding of [³H]CPX to the A1 receptor. nih.gov Five of these successful irreversible antagonists were 1,3-dipropylxanthines with the following reactive groups at the 8-position:

(Bromoacetamido)methyl

(Bromoacetamido)ethyl

(Bromoacetamido)propyl

[4-(Fluorosulfonyl)benzamido]methyl

3-[[4-(Fluorosulfonyl)benzoyl]oxy]cyclopentyl

These compounds demonstrated selectivity for the A1 receptor, as their binding to the A2A receptor was found to be completely reversible. nih.gov For example, the derivative with the [4-(fluorosulfonyl)benzamido]methyl group at the 8-position showed an IC50 of 2 µM and resulted in a 72% loss of [³H]CPX binding after treatment, indicative of irreversible antagonism. nih.gov

| 8-Position Reactive Substituent | Resulting Action | Receptor Selectivity | Reference |

|---|---|---|---|

| (Bromoacetamido)methyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |

| (Bromoacetamido)ethyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |

| (Bromoacetamido)propyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |

| [4-(Fluorosulfonyl)benzamido]methyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |

| 3-[[4-(Fluorosulfonyl)benzoyl]oxy]cyclopentyl | Irreversibly inhibits [³H]CPX binding | Selective for A1 (reversible at A2A) | nih.gov |

This compound (DPX) is a xanthine derivative that has been characterized for its pharmacological properties, particularly its interactions with adenosine receptors. DPX is a congener of caffeine (B1668208) and is known to bind to adenosine receptors. biosynth.com

Pharmacological Characterization and Adenosine Receptor Interactions

Ligand Binding Studies and Affinities Radioligand binding assays are a primary method for characterizing the affinity and density of adenosine (B11128) receptors.revvity.comThese studies involve incubating cell membranes or intact cells with a radiolabeled ligand that specifically binds to the receptor of interest.

Determination of Dissociation Constants (Kd) and Inhibitor Constants (Ki)

Dissociation constants (Kd) and inhibitor constants (Ki) are fundamental parameters used to quantify the affinity of a ligand for its receptor. Studies utilizing radiolabeled DPCPX, such as [³H]DPCPX, have been instrumental in determining these constants for adenosine A₁ receptors in various tissues and species.

Research has shown that [³H]DPCPX binds to adenosine A₁ receptors with high affinity. In rat whole brain membranes, the Kd for [³H]DPCPX binding to a single site was determined to be 0.42 nM. nih.gov In porcine coronary artery smooth muscle membranes, [³H]DPCPX binding was saturable with a Kd of 0.21 ± 0.025 nmol/L. ahajournals.orgahajournals.org Studies in bovine brain and heart, and rat brain and fat cells, reported Kd values for [³H]DPCPX binding to A₁ receptors ranging from 50 to 190 pM. nih.govd-nb.inforesearchgate.net In equine forebrain tissues, apparent Kd values for [³H]DPCPX binding to A₁ receptors were found to be 0.58 nM in the cerebral cortex and 0.29 nM in the striatum. avma.org The affinity constant of [³H]DPCPX for A₁ receptors has been reported to range from 0.2 to 0.5 nmol/L in rat striatum, ventricular myocytes, and bovine testes. ahajournals.org

Inhibition constants (Ki) reflect the potency of a compound in displacing a radioligand from its binding site or in antagonizing a functional response. For DPCPX, Ki values have been determined for its antagonist activity at different adenosine receptor subtypes. In rat fat cells, the Ki for DPCPX antagonism at the A₁ receptor was 0.45 nM, while at the A₂ receptor of human platelets, the Ki was 330 nM. nih.govd-nb.inforesearchgate.net For human adenosine receptors, Ki values for DPCPX have been reported as 3.9 nM for A₁, 130 nM for A₂A, 50 nM for A₂B, and 4000 nM for A₃ receptors. rndsystems.comtocris.com

The following table summarizes some reported Kd and Ki values for DPCPX:

| Parameter | Receptor Subtype | Tissue/Species | Value (nM) | Source |

| Kd | A₁ | Rat whole brain membranes | 0.42 | nih.gov |

| Kd | A₁ | Porcine coronary artery | 0.21 ± 0.025 | ahajournals.orgahajournals.org |

| Kd | A₁ | Bovine brain/heart, Rat brain/fat cells | 0.05 - 0.19 | nih.govd-nb.inforesearchgate.net |

| Kd | A₁ | Equine cerebral cortex | 0.58 | avma.org |

| Kd | A₁ | Equine striatum | 0.29 | avma.org |

| Ki | A₁ | Rat fat cells | 0.45 | nih.govd-nb.inforesearchgate.net |

| Ki | A₂ | Human platelets | 330 | nih.govd-nb.inforesearchgate.net |

| Ki | A₁ | Human | 3.9 | rndsystems.comtocris.com |

| Ki | A₂A | Human | 130 | rndsystems.comtocris.com |

| Ki | A₂B | Human | 50 | rndsystems.comtocris.com |

| Ki | A₃ | Human | 4000 | rndsystems.comtocris.com |

Quantification of Receptor Expression Levels (Bmax)

The maximum number of binding sites (Bmax) provides an estimate of the receptor density in a given tissue or cell preparation. Studies using saturation binding experiments with [³H]DPCPX have quantified A₁ receptor expression levels.

In porcine coronary artery smooth muscle membranes, the Bmax for [³H]DPCPX binding was determined to be 6.43 ± 1.02 fmol/mg protein, suggesting a low receptor population in this tissue. ahajournals.orgahajournals.org In rat whole brain membranes, the Bmax was reported as 46 pmol/g wet weight. nih.gov Studies comparing rat and turtle brain showed a significantly higher density of A₁ receptors in rat cortex (Bmax = 1400 ± 134.6 fmol/mg protein) compared to turtle forebrain (Bmax = 103.2 ± 4.60 fmol/mg protein). physiology.org In CHO cells transfected to express the human A₁-AR, whole-cell saturation binding experiments with [³H]DPCPX showed a receptor expression level of 2.8 ± 0.2 pmol/mg protein. pnas.org

The following table presents some reported Bmax values for A₁ receptors using [³H]DPCPX:

| Receptor Subtype | Tissue/Species | Bmax | Source |

| A₁ | Porcine coronary artery membranes | 6.43 ± 1.02 fmol/mg protein | ahajournals.orgahajournals.org |

| A₁ | Rat whole brain membranes | 46 pmol/g wet weight | nih.gov |

| A₁ | Rat cortex | 1400 ± 134.6 fmol/mg protein | physiology.org |

| A₁ | Turtle forebrain | 103.2 ± 4.60 fmol/mg protein | physiology.org |

| A₁ | CHO cells expressing human A₁-AR | 2.8 ± 0.2 pmol/mg protein | pnas.org |

| A₁ | Equine cerebral cortex | Not specified (higher than striatum A2a) | avma.org |

| A₁ | Equine striatum | Not specified (markedly higher than striatum A2a) | avma.org |

Receptor Selectivity and Potency Profiling

DPCPX is characterized by its high selectivity and potency for the adenosine A₁ receptor compared to other adenosine receptor subtypes (A₂A, A₂B, and A₃). wikipedia.orgrndsystems.comtocris.com This selectivity is a key feature that makes it a valuable pharmacological tool.

The high A₁ selectivity of DPCPX has been demonstrated in various studies. In rat fat cells and human platelets, DPCPX showed a more than 700-fold selectivity for A₁ over A₂ receptors based on Ki values from antagonism of adenylate cyclase activity. nih.govd-nb.inforesearchgate.net Radioligand binding studies have also confirmed a similar A₁ selectivity. nih.govd-nb.info For human receptors, the reported Ki values (A₁: 3.9 nM, A₂A: 130 nM, A₂B: 50 nM, A₃: 4000 nM) indicate significant selectivity for A₁ over A₂A, A₂B, and A₃ subtypes. rndsystems.comtocris.com

In competition experiments, the order of potency of various adenosine receptor ligands in displacing [³H]DPCPX binding further supports its A₁ selectivity. In porcine coronary artery membranes, A₁-selective agonists and antagonists, including DPCPX, were found to be more potent than nonselective or A₂A-selective compounds in displacing [³H]DPCPX binding. ahajournals.orgahajournals.org The rank order of potency observed in these studies is consistent with binding to the A₁ adenosine receptor. ahajournals.orgahajournals.org

While primarily known for its A₁ selectivity, DPCPX, like other xanthine (B1682287) derivatives, can also inhibit phosphodiesterase activity at higher concentrations. wikipedia.orgd-nb.info However, studies have shown that DPCPX does not significantly inhibit soluble cAMP-phosphodiesterase activity at concentrations effective in blocking adenosine receptors. nih.govd-nb.inforesearchgate.net

Allosteric Modulation of Adenosine Receptors by 1,3-Dipropylxanthine Derivatives

While the primary interaction of DPCPX with adenosine receptors is competitive antagonism at the orthosteric site, research has explored the potential for allosteric modulation by xanthine derivatives. Allosteric modulators bind to a site distinct from the orthosteric binding site and can influence the receptor's affinity or efficacy for its orthosteric ligand.

Studies investigating allosteric modulation of adenosine receptors have sometimes used DPCPX as a tool to characterize the orthosteric binding site. For instance, in studies examining the effect of the food dye Brilliant Black BN on adenosine A₁ and A₃ receptors, DPCPX was used to assess antagonism at the A₁ receptor. researchgate.net Brilliant Black BN did not significantly influence the antagonism mediated by DPCPX at the A₁ receptor, suggesting it did not allosterically modulate DPCPX binding under the tested conditions. researchgate.net

Another study investigated the effects of a novel A₁ receptor positive allosteric modulator (PAM), VCP171, on synaptic transmission. nih.gov In this context, DPCPX was used as an A₁ receptor antagonist to assess the contribution of endogenous adenosine tone. nih.gov While this study focuses on the effects of a different compound's allosteric modulation, it demonstrates the use of DPCPX as a standard orthosteric antagonist in studies exploring allosteric effects on adenosine receptors.

Research on allosteric enhancers of the A₁ adenosine receptor, such as PD 81,723, has shown that these compounds can increase agonist binding to A₁ receptors and enhance functional responses. ahajournals.org These studies often use orthosteric ligands like DPCPX in conjunction with potential allosteric modulators to understand the mechanism of action. For example, the protective effects of PD 81,723 and ischemic preconditioning were blocked by the administration of DPCPX, highlighting the involvement of A₁ receptors. ahajournals.org

While the literature extensively characterizes DPCPX as a selective orthosteric antagonist, direct evidence of this compound derivatives acting as allosteric modulators of adenosine receptors is less prominent compared to their well-established competitive antagonist properties. However, they are frequently used as probes in studies identifying and characterizing allosteric sites and modulators on adenosine receptors.

Structure Activity Relationship Sar Studies of 1,3 Dipropylxanthine Analogues

Elucidation of Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine (B11128) receptors are significantly influenced by substitutions at various positions, particularly the 1, 3, and 8 positions. Early studies with caffeine (B1668208) and theophylline (B1681296), which have methyl groups at the 1, 3, and 7 positions (caffeine) or 1 and 3 positions (theophylline), showed relatively low potency and selectivity. The introduction of larger alkyl groups, such as propyl groups at the 1 and 3 positions, as seen in 1,3-dipropylxanthine, generally increases affinity, particularly for the A₁ receptor.

Further modifications, especially at the 8-position, have been crucial in enhancing both potency and selectivity. For instance, the addition of an 8-phenyl substituent to 1,3-dialkylxanthines significantly increases antagonist potency at both A₁ and A₂ receptors. Specific substitutions on the 8-phenyl ring can further modulate this activity and introduce selectivity.

Impact of Substitutions on the Xanthine Moiety on Pharmacological Activity

Modifications to the core xanthine structure and its substituents have a profound impact on the resulting pharmacological activity, particularly regarding adenosine receptor antagonism.

8-Substituent Effects on A₁ and A₂ Receptor Antagonism

The nature of the substituent at the 8-position of the xanthine nucleus is a primary determinant of potency and selectivity towards A₁ and A₂ adenosine receptors.

8-Phenyl Substituents: The introduction of an 8-phenyl group generally leads to a considerable increase in antagonist potency at both A₁ and A₂ receptors compared to xanthine or theophylline.

Substitutions on the 8-Phenyl Ring: Modifications to the phenyl ring at the 8-position can further enhance potency and introduce selectivity. For example, combining an ortho amino with a para-chloro substituent on the 8-phenyl ring, as in 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX), results in a compound with exceptionally high affinity and significant selectivity for the A₁ receptor. PACPX has been reported to be vastly more potent than xanthine and theophylline at A₁ receptors.

8-Cycloalkyl Substituents: The presence of 8-cycloalkyl or 8-cycloalkenyl groups also influences potency and selectivity. For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is known as a potent and selective antagonist for the adenosine A₁ receptor. Studies have shown that an 8-cyclohexyl or 8-cyclopentyl substituent can promote antagonist selectivity for the A₁ receptor subtype. While DPCPX shows high selectivity for A₁ over other subtypes, it can also inhibit phosphodiesterases.

Other 8-Substitutions: Various other substituents at the 8-position, including cycloalkenyl groups with rigid olefinic bonds, phenylsulfonamide analogs, and derivatives with diamino, thiol, aldehyde, or halogen substitutions, have been explored, demonstrating varied effects on potency and selectivity. Styryl substitutions at the 8-position, such as in (E)-8-(3-fluorostyryl)-1,3-dipropylxanthine, have also been investigated.

Here is a table summarizing some key 8-substituted this compound analogues and their reported activities:

| Compound Name | 8-Substituent | Receptor Affinity/Selectivity Highlights | Source(s) |

| This compound | -H | Increased potency compared to theophylline. | |

| 1,3-dipropyl-8-phenylxanthine | -Phenyl | Increased antagonist potency at A₁ and A₂ receptors. | |

| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX/XAC) | -2-amino-4-chlorophenyl | Extremely high affinity and selectivity for A₁ receptors. | |

| 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) | -Cyclopentyl | Potent and selective A₁ receptor antagonist. | |

| 1,3-dipropyl-8-cyclohexylxanthine (DPCHX) | -Cyclohexyl | Promotes A₁ receptor selectivity. | |

| 8-(2-methylcyclopropyl)-1,3-dipropylxanthine | -2-methylcyclopropyl | Highly potent and selective A₁ antagonist. | |

| 8-[trans-4-(acetamidomethyl)cyclohexyl]-1,3-dipropylxanthine | -trans-4-(acetamidomethyl)cyclohexyl | Potent A₂ adenosine receptor antagonist. | |

| (E)-8-(3-fluorostyryl)-1,3-dipropylxanthine | -(E)-3-fluorostyryl | Example of styryl substitution. | |

| 8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XCC) | -4-(carboxymethyloxy)phenyl | Used as a parent compound for functionalized congeners. | |

| Xanthine amine congener (XAC) | -4-[([([2-aminoethyl]amino)carbonyl]methyl)oxy]phenyl | High affinity ligand, functionalized congener. |

Role of 1,3-Dipropyl Groups in Receptor Interaction

The presence of propyl groups at the N1 and N3 positions of the xanthine core in this compound derivatives plays a crucial role in their interaction with adenosine receptors. Compared to the dimethyl substitutions in theophylline, 1,3-dipropyl groups generally enhance potency. This suggests that the bulk and lipophilicity provided by the propyl chains contribute favorably to binding interactions with the receptor. The 1,3-dialkyl substitution pattern is a key feature in many potent adenosine receptor antagonists derived from the xanthine scaffold.

Functionalized Congener Approach in SAR

The functionalized congener approach has been a valuable strategy in the SAR study of this compound analogues. This approach involves synthesizing derivatives where a functional group is introduced at a specific position, often at the terminus of a chain extending from the xanthine core, allowing for the attachment of various moieties or carriers. This strategy helps to probe the receptor binding site environment and to develop ligands with modified properties, such as increased water solubility or the ability to attach to reporter groups or solid supports.

For this compound derivatives, functionalization has often been performed at the 8-phenyl ring, particularly at the para-position. For example, 8-[4-(carboxymethyloxy)phenyl]-1,3-dipropylxanthine (XCC) has been used as a parent compound for preparing various conjugates, including amides and amino acid conjugates. These functionalized congeners have demonstrated varying affinities and selectivities for adenosine receptor subtypes, highlighting the utility of this approach in optimizing pharmacological properties. The presence of a free amino group on an extended chain in some amino acid conjugates of this compound has been shown to favor higher binding affinity at the A₁ receptor, suggesting potential electrostatic interactions near the binding site.

Biochemical and Cellular Mechanisms of Action

Modulation of Adenylyl Cyclase Activity

Adenosine (B11128) receptors, which are G protein-coupled receptors (GPCRs), are known to modulate adenylyl cyclase activity. nih.gov Adenosine A₁ receptors typically inhibit adenylyl cyclase, while adenosine A₂ receptors stimulate it. nih.govahajournals.org 1,3-Dipropylxanthine and its derivatives, acting as adenosine receptor antagonists, interfere with these processes.

Inhibition via A₁ Receptors

Adenosine A₁ receptors are negatively coupled to adenylyl cyclase, meaning their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govahajournals.orgahajournals.org this compound derivatives, particularly the A₁-selective antagonist DPCPX, competitively antagonize the inhibition of adenylyl cyclase activity mediated by A₁ adenosine receptors. researchgate.netd-nb.infonih.gov Studies in rat fat cells, a model for the A₁ receptor, have shown that DPCPX causes a marked shift to the right in the concentration-response curve of A₁ agonists for inhibiting adenylyl cyclase, indicating competitive antagonism. d-nb.info The affinity of DPCPX for the A₁ receptor is significantly higher than for the A₂ receptor. researchgate.netd-nb.infonih.gov

Research has determined inhibition constants (Ki values) for DPCPX at the A₁ receptor in various tissues. For instance, a Ki value of 0.45 nM was reported at the A₁ receptor of rat fat cells. researchgate.netd-nb.infonih.gov This high affinity contributes to the ability of this compound derivatives to block the inhibitory effects of adenosine at A₁ receptors, thereby potentially increasing adenylyl cyclase activity and subsequent cAMP production by removing the inhibitory tone.

Stimulation via A₂ Receptors

Adenosine A₂ receptors are positively coupled to adenylyl cyclase, leading to an increase in intracellular cAMP levels upon activation. nih.govahajournals.org While primarily known for their A₁ receptor antagonism, this compound derivatives like DPCPX can also interact with A₂ receptors, although with lower affinity. researchgate.netd-nb.infonih.gov DPCPX has been shown to competitively antagonize the stimulation of adenylyl cyclase activity mediated by A₂ adenosine receptors. researchgate.netd-nb.infonih.gov In human platelet membranes, a model for the A₂ receptor, DPCPX competitively antagonized the stimulation by the A₂ agonist NECA, albeit requiring significantly higher concentrations compared to its effects at the A₁ receptor. d-nb.infonih.gov The Ki value for DPCPX at the A₂ receptor in human platelets was reported as 330 nM, demonstrating a much lower affinity and highlighting the compound's selectivity for the A₁ subtype. researchgate.netd-nb.infonih.gov

The differential affinity for A₁ and A₂ receptors allows this compound derivatives to selectively block the inhibitory effects mediated by A₁ receptors at lower concentrations, while higher concentrations are required to antagonize the stimulatory effects mediated by A₂ receptors.

Interaction with G Protein-Coupled Receptor (GPCR) Signaling Pathways

Adenosine receptors (A₁, A₂A, A₂B, A₃) are a subfamily of GPCRs. nih.govahajournals.orgacs.org These receptors transduce signals across the cell membrane by interacting with heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.govacs.org A₁ receptors primarily couple to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase and can also modulate ion channels. nih.govacs.org A₂ receptors typically couple to Gₛ proteins, which stimulate adenylyl cyclase. nih.govacs.org

This compound derivatives, acting as adenosine receptor antagonists, interfere with the binding of adenosine to these GPCRs, thereby blocking the downstream signaling cascades initiated by adenosine. By preventing adenosine from binding to A₁ receptors, these compounds can disinhibit Gᵢ/Gₒ pathways, potentially influencing a variety of cellular responses linked to these proteins, such as adenylyl cyclase inhibition and ion channel modulation. nih.govacs.org Similarly, antagonism at A₂ receptors would block the activation of Gₛ proteins and the subsequent stimulation of adenylyl cyclase. nih.govacs.org

Research on related xanthines and adenosine receptors highlights the critical role of G proteins in mediating the cellular effects. For example, studies on A₁ receptor-mediated attenuation of vasorelaxation and cAMP stimulation in coronary arteries showed that these effects were abolished by treatment with pertussis toxin, which uncouples receptors from Gᵢ proteins, suggesting that the effects are mediated through a pertussis toxin-sensitive G protein. ahajournals.org While this specific study focused on an A₁ agonist, it illustrates the dependence of adenosine receptor signaling, which is targeted by this compound, on G protein coupling.

Interactions with Ion Channels

Beyond their well-established interactions with adenosine receptors and their downstream effects on adenylyl cyclase, this compound derivatives have also been shown to interact with ion channels.

One notable interaction is the direct activation of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels by 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX). nih.govcapes.gov.br Studies have demonstrated that CPX activates chloride efflux from cells expressing CFTR, including those with the ΔF508 mutation common in cystic fibrosis. nih.govcapes.gov.bracs.org This activation appears to involve a direct interaction of the xanthine (B1682287) derivative with the CFTR protein itself. nih.govcapes.gov.bracs.org Electrophysiological studies using planar lipid bilayers have shown that CPX increases the total conductive time of incorporated CFTR channels by increasing the frequency and duration of channel opening events. nih.govcapes.gov.br Furthermore, binding studies indicate that CPX binds to the nucleotide binding fold (NBF-1) domain of CFTR, with higher affinity for the ΔF508 mutant NBF-1 compared to the wild-type. acs.org

Adenosine A₁ receptors have also been implicated in coupling directly to potassium channels in some tissues. d-nb.info While this compound primarily acts as an antagonist at A₁ receptors, blocking adenosine's effects, its interaction with the receptor could indirectly influence ion channels coupled to A₁ signaling. Additionally, adenosine analogs have been shown to interact directly with the TRPV1 channel protein, inhibiting the binding of the ligand resiniferatoxin (B1680534) and capsaicin-mediated calcium entry. jneurosci.org Given the structural similarities, it is plausible that xanthine derivatives like this compound could also exhibit such interactions, although specific research on this compound and TRPV1 was not prominently found in the search results.

Effects on cAMP-Phosphodiesterase Activity

Cyclic AMP (cAMP) phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP, regulating its intracellular concentration and thus influencing signaling pathways downstream of adenylyl cyclase. ahajournals.org Xanthine derivatives, including methylxanthines like theophylline (B1681296) and caffeine (B1668208), are known inhibitors of PDEs.

While adenosine receptor antagonism is the primary mechanism of action for this compound and its derivatives at lower concentrations, they can also inhibit phosphodiesterase activity, particularly at higher concentrations. d-nb.infocore.ac.uk Studies comparing DPCPX with other xanthines like XAC and theophylline showed that all three compounds produced only minor inhibition of soluble cAMP-phosphodiesterase activity in human platelets at concentrations up to 100 µM. d-nb.infonih.gov DPCPX exhibited the least effect among the tested xanthines on phosphodiesterase activity. d-nb.info These concentrations are significantly higher than those effective in blocking adenosine receptors, suggesting that PDE inhibition is a less potent effect compared to adenosine receptor antagonism. d-nb.infonih.gov

Research in rat cerebral cortex homogenates also found that DPCPX displayed only a negligible inhibitory action on total cyclic nucleotide phosphodiesterase activity at concentrations used in electrophysiological experiments (3-100 nM), further supporting that PDE inhibition is not the primary mechanism at concentrations relevant for adenosine receptor blockade. core.ac.uk This suggests that the biochemical and cellular effects of this compound at pharmacologically relevant concentrations are predominantly mediated through its interactions with adenosine receptors rather than significant inhibition of cAMP-phosphodiesterase activity.

Data Table: Selected Binding Affinities (Ki) of DPCPX

| Receptor Subtype | Tissue/Cell Type | Ki (nM) | Source |

| A₁ | Rat fat cells | 0.45 | researchgate.netd-nb.infonih.gov |

| A₂ | Human platelets | 330 | researchgate.netd-nb.infonih.gov |

| A₁ | Rat ventricular myocytes | 0.48 | ahajournals.org |

| A₁ | Porcine coronary artery smooth muscle membranes | 0.21 | ahajournals.org |

Data Table: DPCPX Binding to CFTR NBF-1

| CFTR NBF-1 Type | Kd (nM) | Source |

| Wild-type | 17.0 | acs.org |

| ΔF508 Mutant | 1.0 | acs.org |

Modulation of Extracellular Signal-Regulated Kinase Phosphorylation

Studies have indicated that this compound, specifically the analog 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), can influence the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). In the context of adenosine A₁ receptor activation, DPCPX has been shown to inhibit the phosphorylation of ERK induced by agonists like cyclopentyladenosine (CPA) in neural stem cells. nih.gov This suggests that this compound, as an A₁ receptor antagonist, can block downstream signaling pathways linked to this receptor, including the MEK/ERK pathway. nih.govbiomolther.orgkoreascience.kr Another study also noted that DPCPX inhibited the increase in ERK1/2 phosphorylation induced by β-Lapachone, further supporting its role in modulating ERK signaling, likely through A₁ receptor antagonism. biomolther.orgkoreascience.krnih.gov While some studies investigated ERK activation in response to adenosine receptor agonists and the effect of antagonists like CPX (8-cyclopentyl-1,3-dipropylxanthine) on this process, the direct modulation of ERK phosphorylation by this compound itself, independent of its adenosine receptor activity, is not explicitly detailed in the search results. arvojournals.org

Influence on Nuclear Factor-kappa B Translocation

Research suggests that this compound, specifically DPCPX, can affect the translocation of Nuclear Factor-kappa B (NF-κB). In studies investigating the effects of β-Lapachone, DPCPX was found to inhibit the translocation of NF-κB p65 from the cytoplasm to the nucleus. biomolther.orgkoreascience.krnih.gov This effect was observed in the context of β-Lapachone's hypnotic effects, which are suggested to involve adenosine A₁ receptor activation. biomolther.orgkoreascience.kr The inhibition of NF-κB translocation by DPCPX implies that adenosine A₁ receptor signaling may be linked to NF-κB activation, and antagonism of this receptor by this compound can block this process. nih.gov

Interaction with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Certain alkyl xanthines, including 8-cyclopentyl-1,3-dipropylxanthine (CPX), have been shown to activate chloride efflux from cells expressing either wild-type or mutant (ΔF508) CFTR. capes.gov.brnih.gov This activation occurs at low concentrations, suggesting a potential therapeutic use in cystic fibrosis. capes.gov.brnih.gov The mechanism of action appears to involve a direct interaction with the CFTR molecule itself. capes.gov.brnih.govacs.org CPX has been shown to activate CFTR channels incorporated into planar lipid bilayers, increasing the total conductive time by increasing the frequency and duration of channel opening events. capes.gov.brnih.gov This suggests that the activation of chloride efflux in cells by these xanthines likely involves a direct interaction with the CFTR protein. capes.gov.brnih.gov

Binding to Wild-Type and ΔF508 Mutant NBF-1 Domains of CFTR

Studies have directly investigated the binding of 8-cyclopentyl-1,3-dipropylxanthine (CPX) to the first nucleotide-binding fold (NBF-1) domain of CFTR. Using a rapid membrane filtration assay, it was found that [³H]CPX binds to both recombinant wild-type NBF-1 and recombinant ΔF508 mutant NBF-1 of CFTR. acs.orgnih.govacs.org Notably, [³H]CPX binds with higher affinity to the ΔF508-NBF-1 of CFTR compared to the wild-type NBF-1. acs.orgnih.govacs.org

The dissociation constants (Kd) determined from direct measurements were 17.0 nM for wild-type NBF-1 and 1.0 nM for ΔF508-NBF-1. acs.orgnih.govacs.org These findings were corroborated by equilibrium-binding experiments. acs.orgnih.gov

Competitive displacement experiments with various xanthines and adenosine showed different rank orders of potency for displacing CPX binding from wild-type and ΔF508-NBF-1, which paralleled their observed actions on CF cells. acs.orgnih.govacs.org This provides strong support for the hypothesis that the mechanism of action on CF cells involves direct interaction with the CFTR molecule. acs.orgnih.govacs.org

Kinetics of Association and Dissociation with CFTR Domains

The kinetics of association and dissociation of [³H]CPX with recombinant wild-type NBF-1 and ΔF508 mutant NBF-1 of CFTR have been measured. acs.orgnih.govacs.org The rate constants for the dissociation reaction were found to be not significantly different between the wild-type NBF-1 and ΔF508-NBF-1. acs.orgnih.govacs.org However, the association rate constants differed. The association rate constant (k₊₁) for wild-type NBF-1 was 4.7 ± 0.9 × 10⁴ M⁻¹ s⁻¹, while for ΔF508-NBF-1, it was 1.6 ± 0.3 × 10⁵ M⁻¹ s⁻¹. acs.orgnih.govacs.org These kinetic parameters contribute to the observed differences in binding affinity between the wild-type and mutant NBF-1 domains. acs.orgnih.gov

Table 1: Binding Affinity and Kinetic Parameters of CPX with CFTR NBF-1 Domains

| CFTR NBF-1 Domain | Dissociation Constant (Kd) | Association Rate Constant (k₊₁) | Dissociation Rate Constant (k₋₁) |

| Wild-Type | 17.0 nM | 4.7 ± 0.9 × 10⁴ M⁻¹ s⁻¹ | Not significantly different |

| ΔF508 Mutant | 1.0 nM | 1.6 ± 0.3 × 10⁵ M⁻¹ s⁻¹ | Not significantly different |

Table 2: Relative Potencies of Xanthines and Adenosine in Displacing CPX Binding

| Compound | Rank Order (Wild-Type NBF-1) | Rank Order (ΔF508-NBF-1) |

| DA-CPX | > | < |

| DAX | > | > |

| CPX | > | > |

| Caffeine | > | > |

| Adenosine | >> | >> |

| IBMX | > | > |

| 2-thioCPX |

In Vivo Pharmacological and Physiological Studies

Central Nervous System (CNS) Effects

Investigations into the CNS effects of DPCPX have revealed its influence on seizure susceptibility, cognitive processes, breathing regulation, dopamine (B1211576) modulation, and general neuronal activity, primarily through its action as an adenosine (B11128) A1 receptor antagonist. uni.lupsu.edurevvity.comcapes.gov.brresearchgate.netcaymanchem.com

Anticonvulsant Potential and Seizure Models

Research using seizure models in mice has explored the role of adenosine A1 receptors, often through the application of DPCPX. Studies involving seizures evoked by the mitochondrial toxin 3-nitropropionic acid (3-NPA) demonstrated that DPCPX, a selective A1 adenosine receptor antagonist, diminished the anticonvulsive effects of several established antiepileptic drugs, including diazepam, phenobarbital, valproate, and gabapentin. nih.gov DPCPX also reversed the protective action of selective A1 adenosine receptor agonists against 3-NPA-evoked convulsions. nih.gov These findings suggest that central adenosine A1 receptor stimulation may contribute to the anticonvulsive potential of these drugs in this specific seizure model. nih.gov

In the rat kindling model, a model used to study epileptogenesis, the therapeutic effect of adenosine-releasing brain implants in suppressing seizure progression could be transiently provoked after blocking adenosine A1 receptors with DPCPX. oup.com Furthermore, in studies investigating the role of neurabin in attenuating A1 receptor-mediated anticonvulsant effects, cotreatment of mice with pentylenetetrazol (PTZ) and DPCPX led to a significant increase in seizure severity compared to PTZ alone, suggesting the necessity of A1 receptor activation in reducing seizure severity in certain contexts. gsu.edu Ex vivo experiments using a high-potassium slice model have also shown that modulating hippocampal excitability with caged A1 receptor agonists can suppress epileptiform bursts, indicating the anticonvulsive potential related to A1 receptor activation. biorxiv.org

Memory and Cognitive Function Modulation

Adenosine A1 receptors in the CNS are implicated in the modulation of memory and cognitive function. Studies in rats have shown that infusing DPCPX directly into the posterior cingulate cortex post-training significantly enhanced both short- and long-term passive avoidance retention at a concentration of 50 nM. researchgate.net This suggests that adenosine A1 receptors in this brain region may inhibit memory consolidation, and their blockade facilitates memory. researchgate.net However, when administered systemically in mice post-training, DPCPX did not show an effect on learning at the tested doses. researchgate.net

Further research indicates that imbalances in the adenosine system can affect cognitive functions, with overactivation of adenosine receptors, particularly A1 and A2A subtypes, potentially leading to memory impairment. mdpi.com Conversely, acute treatment with selective A1 receptor antagonists has been reported to reverse deficits in memory acquisition and retention induced by A1 receptor agonists. mdpi.comnih.gov For instance, DPCPX blocked deficits in retention performance elicited by the A1 receptor agonist N6-Cyclopentyladenosine (CPA) in mice. nih.gov However, chronic administration of DPCPX in aged mouse models of Alzheimer's disease did not improve memory and, in non-transgenic mice, resulted in a worsening of long-term memory and reduced exploratory behavior. nih.gov This highlights that the effects of DPCPX on memory can differ significantly between acute and chronic administration. nih.gov Some evidence also suggests that while adenosine A1 receptor agonists may not affect or even increase the memory-improving effects of caffeine (B1668208), 1,3-dipropylxanthine itself might not improve memory retention. scielo.br

Effects on Breathing Regulation

Adenosine A1 receptors are involved in the regulation of breathing. wikipedia.orgrevvity.com Studies in fetal sheep have shown that infusion of an adenosine A1 receptor antagonist, such as DPCPX, increased breath amplitude and the incidence of rapid eye movement (REM) sleep and breathing, while having no significant effect on inspiratory duration or breath interval. physiology.org DPCPX also antagonized the inhibitory effects of adenosine and A1 receptor agonists on low-voltage activity, REM, and breathing, indicating that adenosine A1 receptors mediate these inhibitory effects. physiology.org

In anesthetized cats, systemic administration of DPCPX resulted in an increase in mean peak phrenic nerve activity when arterial chemoreceptors were denervated. nih.gov It also blocked the early hypoxic depression of stimulus-evoked inhibitory postsynaptic potentials (IPSPs), delayed the onset of hypoxic apnea (B1277953), and shortened the recovery time of the respiratory rhythm. nih.gov These findings suggest that adenosine, acting on A1 receptors, contributes to the hypoxic depression of synaptic transmission in the respiratory network and that A1 receptors are tonically activated under control conditions, influencing respiratory activity. nih.gov

Research on chemosensitive neurons in the retrotrapezoid nucleus (RTN), which are crucial for regulating breathing in response to CO2/H+ changes, indicates that adenosine inhibits these neurons via A1 receptor activation. mmu.ac.uk However, exposure to DPCPX alone did not potentiate CO2/H+-stimulated activity in these neurons under reduced conditions, suggesting that A1 receptor activation may not limit chemoreceptor activity in this specific context. mmu.ac.uk

Modulation of Dopamine Release

Adenosine, through its receptors, modulates dopamine levels and release in the brain. Studies using rat striatal slices have shown that DPCPX, a specific A1 antagonist, enhanced MDMA-induced dopamine release, similar to caffeine. drugsandalcohol.iewhiterose.ac.uk This suggests that adenosine A1 receptor blockade can promote dopamine release in this region. drugsandalcohol.iewhiterose.ac.uk Further studies using fast-scan cyclic voltammetry in rat caudate-putamen brain slices demonstrated that transient adenosine changes can rapidly modulate stimulated dopamine release via A1 receptors. nih.govnih.gov DPCPX blocked this modulation, confirming the involvement of A1 receptors. nih.govnih.gov While transient adenosine inhibited phasic dopamine release, sustained increases in adenosine did not regulate it in this context. nih.govnih.gov

In the rat nucleus accumbens, DPCPX blocked the depression of excitatory postsynaptic currents (EPSCs) induced by both dopamine and NMDA, implicating adenosine release and subsequent A1 receptor activation in this effect. jneurosci.org

Influence on Neuronal Activity

DPCPX has been utilized to investigate the influence of adenosine A1 receptors on neuronal activity in various preparations. In guinea pig hippocampal slices, transient blockade of adenosine A1 receptors by DPCPX led to sustained interictal-like epileptiform activity arising in the CA3 region. nih.gov This indicates that endogenous adenosine exerts an inhibitory purinergic tone on hippocampal neurons via A1 receptors, and blocking this tone can lead to hyperexcitability. nih.gov

Studies in the pond snail Lymnaea stagnalis showed that while adenosine decreased action potential frequency and caused hyperpolarization, and an A1 receptor agonist mimicked these effects, DPCPX alone had no effect on baseline neuronal activity but prevented the adenosine and agonist-mediated decreases. psu.edubiologists.com This suggests that in this invertebrate model, endogenous adenosine may not be tonically activating A1 receptors to a significant degree under control conditions, but these receptors are present and can mediate the inhibitory effects of exogenous adenosine. psu.edubiologists.com

In mammalian spinal motor networks, DPCPX augmented reflex amplitude during repetitive electrical stimulation. researchgate.net This suggests that adenosine, acting via A1 receptors, modulates the sensorimotor network, and blocking these receptors can enhance motor responses. researchgate.net Studies in hippocampal slices also showed that DPCPX suppressed the actions of cyanide-induced suppression of neuronal activity and synaptic efficacy, which are mediated by adenosine release and A1 receptor activation. capes.gov.br Furthermore, DPCPX has been shown to abolish the decrease in neuronal activity in wakefulness-promoting brain regions and the increase in a sleep-promoting region induced by β-Lapachone, suggesting that these effects are mediated via adenosine A1 receptors. biomolther.org

Cardiovascular System Effects

Adenosine A1 receptors are also present in the cardiovascular system and play a role in regulating cardiac function. physiology.orgoup.com Studies using isolated guinea pig cardiac preparations have shown that DPCPX increases the force of contractions in left auricles and inhibits the decrease in contraction forces induced by adenosine receptor agonists in papillary muscles. caymanchem.com DPCPX has also been shown to reverse cardiac arrest induced by adenosine, A1 receptor agonists, or acetylcholine (B1216132) receptor agonists in isolated rat atrium. caymanchem.com

In anesthetized chronically hypoxic rats, DPCPX did not affect resting ventilation but increased resting heart rate in rats exposed to chronic hypoxia for 1 day. nih.gov DPCPX also partially restored decreased baseline arterial pressure and increased femoral vascular conductance in rats exposed to chronic hypoxia for 1 and 3 days, but not in normoxic or 7-day chronically hypoxic rats. nih.gov These findings suggest that adenosine, potentially acting through A1 receptors, contributes to the cardiovascular changes observed during chronic hypoxia in a time-dependent manner. nih.gov

While some studies suggest that certain A3 agonists may protect ischemic myocardium via A1 receptor activation, and this protection can be blocked by DPCPX, the precise role and interactions of different adenosine receptor subtypes in cardioprotection remain a subject of research. physiology.org

Vasorelaxation and Coronary Artery Studies

Studies investigating the effects of this compound on the cardiovascular system have included assessments of its impact on vasorelaxation, particularly in coronary arteries. Research using 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), a selective A1 receptor antagonist, has provided insights into the role of A1 receptors in mediating vascular responses. In human coronary arterioles from patients with heart disease, DPCPX significantly augmented the sensitivity to adenosine-induced vasodilation. physiology.org This suggests that A1 receptors may have an inhibitory role in the dilator actions mediated by A2 receptors in this context. physiology.org

Further research on isolated porcine pial arterioles showed that while the A2A receptor antagonist ZM241385 inhibited adenosine-induced vasodilation, the A1 receptor antagonist DPCPX had no effect. oup.com This indicates that in porcine pial arterioles, adenosine-induced vasodilation is primarily mediated by A2A receptors, and A1 receptor blockade by compounds like DPCPX does not significantly alter this response. oup.com

Radioligand binding studies using [³H]8-cyclopentyl-1,3-dipropylxanthine have demonstrated high-affinity binding to A1 receptors in membranes from bovine and porcine coronary arteries. nih.govahajournals.org This underscores the presence of A1 receptors in coronary smooth muscle, where they can be targeted by compounds like this compound derivatives. nih.gov

Antiarrhythmic Effects

The role of adenosine receptors in cardiac function and arrhythmias has also been explored, with some studies utilizing A1 receptor antagonists like this compound derivatives. Adenosine itself is known to have antiarrhythmic effects, primarily mediated through the activation of Gαi-coupled A1 receptors in the sinoatrial and atrioventricular nodes, which can modify AV nodal conduction. frontiersin.orgresearchgate.net

Research in animal models of myocardial infarction and ischemia-reperfusion injury has investigated the effects of A1 receptor blockade. While the provided text does not directly detail studies on this compound's antiarrhythmic effects, it highlights the involvement of A1 receptors in cardiac function and the use of A1 antagonists like DPCPX in studying these effects in the context of arrhythmias. researchgate.netnih.gov For instance, studies have examined the impact of DPCPX on the incidence of arrhythmias induced by cardiac ischemia-reperfusion. nih.gov

Gastrointestinal Motility Studies

Investigations into the effects of this compound on gastrointestinal motility have focused on the modulation of enteric nervous system activity via adenosine receptors. Studies in the mouse duodenum and rat ileum have shown that adenosine can negatively regulate motility. researchgate.netnih.gov

In the mouse duodenum, the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine reduced the ascending contraction evoked by electrical stimulation. researchgate.net Similarly, in the rat ileum, the ascending contraction reflex response was reduced by the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine. nih.gov Activation of the A1 receptor also reduced descending relaxation and the latency of the peristaltic reflex in the rat ileum. nih.gov These findings suggest that endogenous adenosine modulates intestinal motility, at least in part, through A1 receptors located on enteric neurons, and blockade of these receptors by compounds like this compound derivatives can influence these responses. researchgate.netnih.gov

Studies have also indicated that β-nicotinamide adenine (B156593) dinucleotide (β-NAD) can suppress inhibitory junction potentials and contractile force in guinea pig colon and human jejunum by acting as a ligand for adenosine A1 receptors expressed by enteric neurons. physiology.org This action was suppressed by blocking A1 receptors with 8-cyclopentyl-1,3-dipropylxanthine. physiology.org

Renal System Investigations

The renal effects of this compound have been explored, primarily in the context of its role as an adenosine A1 receptor antagonist and its impact on renal function and autoregulation. Adenosine is known to influence renal function, including causing renal arterial vasoconstriction and reduced glomerular filtration rate via A1 receptor activation. physiology.orgoup.com

Studies using 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have investigated the involvement of A1 receptors in conditions like radiocontrast nephropathy and the regulation of renal blood flow. In a rat model of acute radiocontrast nephropathy, DPCPX pretreatment protected against the development of acute renal failure. physiology.org However, some studies using DPCPX failed to reverse a fall in renal medullary blood flow with radiocontrast injection. physiology.org

In investigations of whole kidney autoregulation of renal blood flow in rats, DPCPX infusion did not significantly alter renal blood flow compared to control groups. nih.gov However, urinary flow rates were significantly increased in DPCPX-infused rats. nih.gov

Radioligand binding assays have identified the presence of the A1 receptor-cAMP system in human glomeruli, with specific binding inhibited by agents including 8-cyclopentyl-1,3-dipropylxanthine. nih.gov

Platelet Aggregation Studies

The influence of this compound on platelet aggregation has been examined, primarily through the lens of adenosine receptor modulation. Platelets express adenosine receptors, notably A2A and A2B subtypes, and activation of A2A receptors stimulates adenylate cyclase, leading to increased intracellular cAMP, which inhibits platelet activation. unifi.it

While this compound itself is primarily known as an A1 antagonist, studies on related xanthine (B1682287) derivatives and adenosine receptor antagonists provide context for its potential effects on platelets. For example, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) has been used in studies examining adenosine receptor selectivity, showing a much lower affinity for A2 receptors in human platelets compared to A1 receptors. nih.govresearchgate.net This suggests that this compound itself is unlikely to directly inhibit platelet aggregation through A2 receptor activation at concentrations relevant for A1 blockade. However, its potential indirect effects via complex interactions within the cardiovascular system are not explicitly detailed in the provided text.

Adipocyte and Lipolysis Regulation

The effects of this compound on adipocytes and the regulation of lipolysis have been investigated, primarily focusing on the role of A1 adenosine receptors in adipose tissue. Adenosine, acting primarily through A1 receptors in adipocytes, suppresses lipolysis by reducing cyclic AMP levels and counteracting β-adrenergic signaling. biorxiv.orgmdpi.com

Studies using the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have shown that it can influence lipolysis. In isolated rat adipocytes, exposure to DPCPX led to a marked elevation in glycerol (B35011) output, an indicator of increased lipolysis. mdpi.com This effect was observed in the presence of both low and high glucose levels. mdpi.com DPCPX treatment in mice also resulted in a stronger lipolytic response to isoproterenol (B85558) compared to vehicle-treated mice under fasted conditions. biorxiv.org These findings support the role of endogenous adenosine in tonically suppressing lipolysis via A1 receptors in adipocytes, and that blockade of these receptors by this compound derivatives can enhance lipolytic activity. biorxiv.orgmdpi.commdpi.com

Radioligand binding assays using [³H]8-cyclopentyl-1,3-dipropylxanthine have been used to characterize A1 receptor binding in rat fat cells, demonstrating high-affinity binding. nih.govresearchgate.net

Interactive Data Table: Effects of DPCPX on Glycerol Release from Isolated Rat Adipocytes

| Condition | Glycerol Output (% of Control) |

| 3 mM Glucose + DPCPX | 175% |

| 12 mM Glucose + DPCPX | Marked elevation |

| 3 mM Glucose + DPCPX + Metformin | Diminished by 60% |

| 12 mM Glucose + DPCPX + Metformin | Similar inhibitory effect |

*Data based on findings regarding 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) in isolated rat adipocytes. mdpi.com

Effects on Immune Cell Function (e.g., Human Polymorphonuclear Leukocytes, Lymphocytes, Mast Cells)

Studies investigating the in vivo pharmacological and physiological effects of this compound on immune cell function primarily focus on its role as an adenosine receptor antagonist, particularly at the A₁ receptor. Adenosine is an endogenous modulator of immune responses, and its effects are mediated through four receptor subtypes: A₁, A₂A, A₂B, and A₃ physiology.orgaai.org. This compound (DPCPX) is recognized as a potent and selective antagonist for the A₁ adenosine receptor rndsystems.comnih.gov.

Research findings indicate that modulating adenosine signaling via A₁ receptors can influence the activity and recruitment of various immune cells, including polymorphonuclear leukocytes (neutrophils), lymphocytes, and mast cells.

Polymorphonuclear Leukocytes (Neutrophils)

Studies have explored the impact of A₁ receptor antagonism on neutrophil behavior in vivo. For instance, in a mouse model of influenza A virus-induced acute lung injury, treatment with the A₁-adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) attenuated the recruitment of neutrophils into the lungs nih.govasm.org. This suggests that A₁ receptor activation may play a role in promoting neutrophil infiltration during inflammatory responses in the lung nih.govasm.org.

Another study using a mouse model of lipopolysaccharide-induced lung injury also indicated that the adenosine A₁ receptor regulates polymorphonuclear cell trafficking asm.org. Furthermore, research in a rat model of retinal ischemia-reperfusion injury demonstrated that ischemic preconditioning inhibited leukocyte rolling and accumulation, and these inhibitory effects were suppressed by administration of DPCPX arvojournals.org. This suggests that endogenous adenosine acting via A₁ receptors contributes to the protective effects of ischemic preconditioning by reducing leukocyte participation arvojournals.org.

While this compound itself is a tool compound often used to study the effects mediated by A₁ receptors, these studies utilizing its A₁ antagonist properties provide insights into the role of adenosine A₁ receptors in regulating neutrophil function and recruitment in vivo.

Lymphocytes

The influence of adenosine signaling on lymphocytes is complex and receptor-subtype dependent aai.org. Adenosine is known to have immunosuppressive activity on T lymphocytes, acting through cell surface receptors aai.org. Specifically, adenosine can inhibit T cell-mediated immune responses aai.org.

Studies using 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have helped to elucidate the role of A₁ receptors in lymphocyte function. For example, research on human amnion epithelial cells (hAEC) and their interaction with immune effector cells showed that hAEC partially inhibited T cell proliferation through adenosine production, and this effect was confirmed using specific ectoenzyme inhibitors aai.org. While this study primarily investigated adenosine production by hAEC, the use of DPCPX as an A₁ receptor antagonist in such contexts helps to differentiate the contributions of different adenosine receptor subtypes to lymphocyte responses aai.org.

Another study investigating adenosine signaling in autoimmune disorders noted that the A₁AR-specific antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) reduced the ability of adenosine analogues to inhibit TNF-α production by stimulated monocytic cell lines mdpi.com. This finding, although in monocytic cells, highlights the potential for A₁ receptor modulation to influence cytokine production by immune cells, which can indirectly affect lymphocyte activity.

In the context of influenza virus infection in mice, treatment with the A₁-AdoR antagonist DPCPX resulted in lower gamma interferon (IFN-γ) and interleukin 10 (IL-10) responses to infection, alongside reduced alveolar macrophage and neutrophil infiltration nih.govasm.org. This suggests that A₁ receptor activation during influenza infection may influence the cytokine environment, which in turn impacts lymphocyte responses nih.govasm.org.

Mast Cells

Adenosine can influence mast cell degranulation, a process involved in allergic and inflammatory responses nih.govucl.ac.uknih.gov. The effects of adenosine on mast cells can vary depending on the species and the specific adenosine receptor subtypes involved nih.govucl.ac.uknih.gov.

Studies utilizing 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) have provided evidence for the involvement of A₁ receptors in mast cell function in certain contexts. For example, in vitro studies on rat isolated omental mast cells showed that pre-treatment with the A₁ receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine significantly reduced agonist-induced degranulation nih.govsemanticscholar.org. This suggests that A₁ receptor stimulation can indirectly lead to mast cell degranulation in this model, potentially mediated by platelet-activating factor release nih.gov.

While some research indicates that A₃ receptor activation is primarily responsible for adenosine-induced mast cell degranulation in rodents, and A₂B receptors may be involved in human and canine mast cells, the use of DPCPX has been instrumental in distinguishing the roles of different adenosine receptor subtypes in mast cell responses nih.govucl.ac.uknih.gov. The findings from studies using DPCPX highlight the complexity of adenosine's effects on mast cells and the potential involvement of A₁ receptors in specific scenarios or species nih.govsemanticscholar.org.

It is important to note that much of the research on the effects of this compound on immune cells utilizes it as a pharmacological tool (specifically as an A₁ receptor antagonist like DPCPX) to understand the broader role of adenosine signaling in immune regulation. The data presented here reflect findings where this compound or its derivative DPCPX was used in in vivo or relevant in vitro/ex vivo studies to investigate immune cell function.

Preclinical Disease Models and Therapeutic Potential

Neurological Disorders

The role of 1,3-Dipropylxanthine, also known as 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), has been evaluated in several models of neurological disease, leveraging its ability to modulate neuronal excitability and synaptic transmission.

Alzheimer's Disease and Cognitive Impairment

The therapeutic potential of targeting the A1 adenosine (B11128) receptor in Alzheimer's disease (AD) is complex, with studies yielding conflicting results depending on the treatment duration. While acute blockade of the A1 receptor has been reported to improve behavioral deficits in some rodent models of memory impairment, chronic administration of this compound has shown different outcomes. nih.gov

In a study using the APPswe/PS1dE9 mouse model of AD, chronic treatment with this compound did not reverse memory deficits. nih.gov Furthermore, the study revealed that long-term treatment resulted in a worsening of long-term spatial memory in normal, non-transgenic mice. nih.gov These findings suggest that while acute A1 receptor antagonism might offer cognitive benefits, sustained blockade may be detrimental, highlighting the intricate role of adenosine signaling in learning and memory. nih.govnih.gov The clustering of A1 receptors in association with degenerating neurons in postmortem AD brains underscores their involvement in the disease's pathophysiology. nih.gov

| Model System | Compound | Key Finding | Reference |

|---|---|---|---|

| APPswe/PS1dE9 Mouse Model of Alzheimer's Disease | This compound (DPCPX) | Chronic administration did not improve memory deficits and worsened long-term memory in non-transgenic mice. | nih.gov |

| Rodent Models of Memory Impairment | A1 Receptor Antagonists | Acute administration has been reported to improve behavioral deficits. | nih.gov |

Epilepsy and Seizure Control

This compound has been instrumental in elucidating the role of endogenous adenosine as a key neuromodulator in seizure activity. Adenosine, acting via A1 receptors, is a powerful endogenous anticonvulsant. researchgate.netgoogle.com Consequently, blocking these receptors with this compound has a proconvulsant effect in preclinical models.

In guinea pig hippocampal slice preparations, the transient application of this compound was shown to suppress the natural inhibitory purinergic tone, leading to sustained, interictal-like epileptiform activity. physiology.org This demonstrates that even a temporary blockade of A1 receptors can transition neuronal networks into a state of hyperexcitability. physiology.org Similarly, studies in immature rats have shown that this compound is strongly proconvulsant, prolonging cortical epileptic afterdischarges. researchgate.net

Beyond its direct proconvulsant effects, this compound serves as a critical research tool. It is used to confirm that the anticonvulsant effects of other therapeutic agents are mediated through the A1 receptor. For instance, the anti-seizure effects of exogenous ketone supplements and adenosine monophosphate (AMP) were abolished when co-administered with this compound, confirming their mechanism of action involves A1 receptor activation. google.comnih.gov

| Model System | Compound | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Guinea Pig Hippocampal Slices | This compound (DPCPX) | Proconvulsant | Induced sustained epileptiform activity by blocking endogenous adenosine. | physiology.org |

| Immature Rats (Cortical Afterdischarge Model) | This compound (DPCPX) | Proconvulsant | Augmented and prolonged seizure activity. | researchgate.net |

| WAG/Rij Rats (Absence Epilepsy Model) | This compound (DPCPX) | Antagonist Tool | Abolished the anti-seizure effects of ketone supplements. | nih.gov |

| Mouse Hippocampal Slices (in vitro) & Audiogenic Seizure Model (in vivo) | This compound (DPCPX) | Antagonist Tool | Inhibited the anticonvulsant effects of AMP. | google.com |

Sleep Apnea (B1277953)

Preclinical research points to a potential therapeutic role for this compound in sleep-disordered breathing. In a rodent model of sleep apnea induced by cervical spinal cord injury, oral administration of this compound was found to be effective. nih.gov

The study demonstrated that rats with a second cervical segment hemisection (C2Hx) developed sleep-disordered breathing, characterized by a significantly higher apnea-hypopnea index (AHI) compared to sham-operated controls. nih.gov Treatment with this compound for four days significantly decreased the AHI, suggesting that blockade of A1 adenosine receptors can mitigate the severity of sleep-disordered breathing in this model. nih.gov This finding indicates that A1 receptor antagonism may be a viable therapeutic strategy for certain forms of sleep apnea. nih.gov

| Model System | Compound | Key Finding | Reference |

|---|---|---|---|

| Rat Model of Sleep-Disordered Breathing (Cervical Spinal Cord Injury) | This compound (DPCPX) | Oral administration significantly decreased the apnea-hypopnea index (AHI). | nih.gov |

Ischemia-Reperfusion Injury

The role of this compound in ischemia-reperfusion (I-R) injury is multifaceted, with studies showing both protective and detrimental effects depending on the organ system and experimental context. Endogenous adenosine is known to be a critical mediator of ischemic preconditioning, a phenomenon where brief ischemic episodes protect against subsequent, more prolonged ischemic events. nih.gov

In models of cardiac preconditioning, the protective effects are mediated by A1 and A3 adenosine receptor activation. nih.govpnas.org In this context, this compound acts to block this cardioprotection. When administered during the preconditioning phase, this compound, particularly in combination with an A3 antagonist, completely abolished the protective effect. nih.govpnas.org

Conversely, in other models, A1 receptor activation during prolonged ischemia is considered part of the injury mechanism. In a feline model of pulmonary I-R injury, pretreatment with this compound provided a significant protective effect, drastically reducing alveolar edema and infiltration of inflammatory cells. nih.gov This suggests that blocking A1 receptors can prevent the injurious cascade initiated by massive adenosine release during ischemia. nih.gov A similar protective effect of A1 antagonists has been reported in a feline model of myocardial infarction. nih.gov Furthermore, a study on cerebral ischemia found that chronic treatment with this compound initiated after the ischemic event promoted neurogenesis and improved motor and memory outcomes, suggesting a role in stroke recovery. nih.gov

Cystic Fibrosis

This compound (often referred to as CPX in cystic fibrosis literature) has been investigated as a potential therapeutic agent for cystic fibrosis (CF), a disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508, results in a protein that is misfolded and fails to traffic to the cell surface, leading to defective chloride ion transport. nih.gov

Preclinical studies have shown that this compound can activate chloride efflux in cells expressing the mutant ΔF508-CFTR. nih.govnih.gov One proposed mechanism is that the compound directly interacts with the CFTR protein. nih.gov Research using planar lipid bilayers demonstrated that this compound profoundly activates CFTR channels, increasing the frequency and duration of channel opening events. nih.gov Other work has suggested that this compound may also help correct the underlying trafficking defect of the ΔF508-CFTR protein. nih.gov A Phase I clinical trial in adults with mild CF found single doses of the compound to be safe, although no apparent effect on sweat chloride or nasal potential difference was observed. nih.gov

| Model System | Compound | Proposed Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cells expressing wild-type or ΔF508-CFTR | This compound (CPX) | Direct Channel Activation | Activates chloride efflux from cells. | nih.gov |

| CFTR channels in planar lipid bilayers | This compound (CPX) | Direct Channel Activation | Increases frequency and duration of channel opening. | nih.gov |

| Human cells transfected with ΔF508-CFTR | This compound (CPX) | Correction of Protein Trafficking | Binds to mutant CFTR and corrects the trafficking deficit. | nih.gov |

Inflammatory Responses

Adenosine is a significant endogenous modulator of immunity and inflammation, and its effects are mediated through its four receptor subtypes (A1, A2A, A2B, and A3). nih.gov The A1 receptor, which is blocked by this compound, is implicated in these processes. The blockade of A1 receptors can, therefore, alter inflammatory responses, although the net effect (pro- or anti-inflammatory) can depend on the specific cell type and pathological condition. researchgate.net

In a murine model of allergic asthma, this compound was used to probe the role of adenosine in vascular inflammation. The results suggested that A1 receptor signaling contributes to altered vascular reactivity and systemic inflammation in this model. researchgate.net Another study noted that adenosine mediates an immunosuppressive effect by binding to A1 receptors on astrocytes; this effect would presumably be inhibited by this compound. While extensive research on this compound as a primary anti-inflammatory agent is limited, its utility in preclinical models confirms that A1 receptor signaling is a key component of the inflammatory cascade.

Cardioprotection